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Hydroxyproline palmitamide

Cat. No.: B1673981
CAS No.: 41736-92-9
M. Wt: 369.5 g/mol
InChI Key: SRHSPJGTSWHUTH-MOPGFXCFSA-N
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Description

Contextualizing Hydroxyproline (B1673980) Palmitamide within the Scientific Landscape of Lipidated Amino Acids and Peptide Derivatives

The broader family of N-acyl amino acids (NAAs), to which hydroxyproline palmitamide belongs, are amphiphilic molecules with diverse fatty acid and amino acid components. nih.gov These compounds are recognized as a major class of signaling lipids, with research identifying them as potential ligands for various receptors, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. nih.gov This positions lipidated amino acids like this compound within the dynamic field of lipid signaling and cellular communication. mdpi.comnih.gov

Rationale for Investigating this compound: Convergence of Amino Acid Biology and Lipid Functionalities

The scientific interest in this compound stems from the synergistic combination of the biological roles of its constituent parts: the amino acid hydroxyproline and the fatty acid palmitic acid. Hydroxyproline is a non-essential amino acid that is a major component of collagen, the most abundant protein in animals. nih.govcaldic.com It is crucial for the stability of the collagen triple helix and, by extension, the structural integrity of connective tissues. nih.gov Research has also explored the roles of proline and hydroxyproline in cell signaling and metabolism. sigmaaldrich.comnih.gov

Palmitic acid, a common saturated fatty acid, is a fundamental component of lipids in the body. The process of protein lipidation, including palmitoylation, is a vital post-translational modification that regulates protein function, localization, and stability. nih.gov By creating this compound, researchers aim to harness the properties of both molecules. The palmitic acid moiety enhances the molecule's ability to integrate into the lipid-rich environment of the skin's stratum corneum. oup.com

A significant focus of research into a related compound, N‐Palmitoyl (B13399708)‐4‐Hydroxy‐L‐Proline Palmityl Ester (a pseudoceramide), has been on its ability to repair and protect the skin barrier. researchgate.net This is based on the rationale that such lipidated amino acids can mimic the function of natural ceramides (B1148491), which are essential lipids for maintaining skin hydration and barrier function. researchgate.net The investigation into this compound and similar molecules is therefore driven by the potential to create effective agents for skin health and to explore their broader roles as signaling molecules. nih.govnih.gov

Historical Development and Evolution of Research on Hydroxyproline Conjugates with Fatty Acids

The concept of chemically modifying amino acids to alter their properties has been a subject of study for many decades. Early research into the acylation of amino acids laid the groundwork for the synthesis of more complex molecules like this compound. A notable aspect of this historical development is the investigation into the conditions required for such chemical reactions.

For instance, research into the acylation of L-hydroxyproline with palmitoyl chloride under aqueous acetone (B3395972) conditions highlighted the critical influence of pH. These studies demonstrated that at a pH range of 9.0-10.0, the reaction primarily yields O-palmitoyl hydroxyproline. However, at a higher pH of 10.5-13.0, a portion of the O-palmitoyl hydroxyproline is further converted to N,O-di-palmitoyl hydroxyproline, indicating that the N-acylation reaction becomes more competitive at higher pH values. mdpi.comcnr.it This foundational work on reaction conditions has been crucial for the controlled synthesis of specific hydroxyproline-fatty acid conjugates.

The evolution of this research has moved from fundamental synthesis to functional application, particularly in the realm of cosmetics. The development of pseudoceramides, such as N-palmitoyl-4-hydroxy-L-proline palmityl ester, represents a significant advancement. researchgate.net This demonstrates a shift towards designing lipidated amino acids with specific biological functions, in this case, mimicking the role of natural skin lipids to improve barrier function. researchgate.net More broadly, the study of N-acyl amino acids has expanded to investigate their potential as therapeutic agents, with research exploring their roles in analgesia and anti-inflammatory processes. nih.govscilit.com This trajectory indicates a growing interest in the diverse biological activities of hydroxyproline conjugates with fatty acids, beyond their initial applications.

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.

Table 1: Chemical Compound Information

Compound NameIUPAC NameMolecular Formula
This compound(2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acidC21H39NO4
Palmitic AcidHexadecanoic acidC16H32O2
Hydroxyproline(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acidC5H9NO3
Dipalmitoyl hydroxyproline(2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acidC37H69NO5
O-palmitoyl hydroxyproline(2S,4R)-4-(palmitoyloxy)pyrrolidine-2-carboxylic acidC21H39NO4
N,O-di-palmitoyl hydroxyproline(2S,4R)-1-palmitoyl-4-(palmitoyloxy)pyrrolidine-2-carboxylic acidC37H69NO5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H39NO4 B1673981 Hydroxyproline palmitamide CAS No. 41736-92-9

Properties

IUPAC Name

(2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)22-17-18(23)16-19(22)21(25)26/h18-19,23H,2-17H2,1H3,(H,25,26)/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHSPJGTSWHUTH-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194573
Record name Hydroxyproline palmitamide
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Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41736-92-9
Record name (4R)-4-Hydroxy-1-(1-oxohexadecyl)-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41736-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyproline palmitamide
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Record name Hydroxyproline palmitamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYPROLINE PALMITAMIDE
Source FDA Global Substance Registration System (GSRS)
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Synthetic Methodologies and Chemoenzymatic Approaches for Hydroxyproline Palmitamide

Chemical Synthesis Pathways and Derivatization Strategies for Hydroxyproline (B1673980) Palmitamide

The chemical synthesis of Hydroxyproline Palmitamide and its derivatives primarily involves the acylation of the hydroxyproline backbone with palmitic acid or its more reactive forms. The key challenge lies in achieving selective acylation at the nitrogen or oxygen atoms while preserving the stereochemical integrity of the chiral centers in the hydroxyproline ring.

Esterification and Amidation Reactions of Hydroxyproline with Palmitic Acid and its Derivatives

The synthesis of palmitoyl (B13399708) derivatives of hydroxyproline typically involves creating an amide bond at the secondary amine and/or an ester bond at the hydroxyl group. A common and highly reactive precursor for these reactions is palmitoyl chloride, which is synthesized from palmitic acid.

One prevalent method for synthesizing N-palmitoyl-L-hydroxyproline and its dipalmitoyl ester derivative is the Schotten-Baumann reaction. This method involves the reaction of L-hydroxyproline with palmitoyl chloride under alkaline conditions. The reaction can be controlled to favor either mono- or di-acylation. In the synthesis of 1,4-dipalmitoyl hydroxyproline, the process involves both ammonolysis (amidation at the nitrogen) and alcoholysis (esterification at the hydroxyl group) using palmitoyl chloride. dissertationtopic.net

The reaction proceeds as follows:

Amide Bond Formation: The secondary amine of the hydroxyproline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of palmitoyl chloride to form an amide linkage.

Ester Bond Formation: The hydroxyl group on the hydroxyproline ring can also be acylated by palmitoyl chloride to form an ester linkage. This typically requires separate or optimized conditions to achieve. avenalab.com

The choice of solvent and base is critical in this process. A two-phase system, often using an organic solvent like acetone (B3395972) and an aqueous alkaline solution, is employed to facilitate the reaction between the water-soluble hydroxyproline and the oil-soluble palmitoyl chloride. dissertationtopic.net

Optimization of Reaction Conditions for Yield and Stereochemical Purity in this compound Synthesis

Achieving high yield and maintaining the desired stereochemistry are paramount in the synthesis of this compound. Research has focused on optimizing various reaction parameters to control the outcome of the Schotten-Baumann condensation. dissertationtopic.net

Key factors influencing the reaction include:

Molar Ratio of Reactants: The ratio of hydroxyproline to palmitoyl chloride is a determining factor for the degree of acylation. An excess of palmitoyl chloride favors the formation of the dipalmitoyl derivative. dissertationtopic.net

Reaction Temperature: Lower temperatures, typically around 15°C, have been found to be optimal for maximizing the yield of dipalmitoyl hydroxyproline. dissertationtopic.net

pH Control: Maintaining an alkaline pH (typically 8-9) is crucial for the reaction, as it deprotonates the amine group of hydroxyproline, increasing its nucleophilicity, and neutralizes the HCl byproduct. dissertationtopic.net

Reaction Time: Sufficient reaction time is necessary to ensure completion. Studies have shown that a reaction time of around 4-5 hours is effective. dissertationtopic.net

Response surface methodology and orthogonal design experiments have been utilized to systematically optimize these conditions to achieve yields of up to 98% conversion rate. dissertationtopic.net

Table 1: Optimized Conditions for Dipalmitoyl Hydroxyproline Synthesis

Parameter Optimal Value
Organic Solvent Acetone
Solvent Volume Fraction 55%
Reaction Temperature 15°C
Molar Ratio (Hyp:Pal-Cl) 1 : 2.5
Reaction pH 8 - 9
Reaction Time 5 hours

Data derived from studies on the optimization of the Schotten-Baumann reaction for dipalmitoyl hydroxyproline synthesis. dissertationtopic.net

Exploration of Alternative Linkage Chemistries for this compound Analogues

The versatility of the hydroxyproline scaffold allows for the synthesis of a wide range of analogues with different linkage chemistries. While amide and ester bonds are the most common, other derivatization strategies can be employed to create novel structures. These strategies often involve protecting the amine and hydroxyl groups that are not intended to react, followed by modification and deprotection.

Alternative approaches include:

Palladium-Mediated Couplings: Starting from a 3-hydroxyproline (B1217163) derivative, palladium-mediated coupling reactions can be used to introduce various substituents at the C3 position of the proline ring. nih.gov

Mitsunobu Reaction: The hydroxyl group of a protected hydroxyproline can be stereospecifically converted to other functional groups using the Mitsunobu reaction, allowing for the introduction of different linkages. nih.gov

Click Chemistry: Proline derivatives can be synthesized with functional groups suitable for bioorthogonal conjugation reactions, such as azide-alkyne cycloadditions, enabling the attachment of lipid tails or other moieties through stable triazole linkages. nih.gov

These advanced synthetic methods expand the chemical space around this compound, enabling the creation of analogues with tailored physicochemical properties.

Biocatalytic and Enzymatic Synthesis of this compound and Related Compounds

Chemoenzymatic approaches offer a green and highly selective alternative to traditional chemical synthesis. nih.gov These methods leverage the specificity of enzymes, such as lipases and proteases, to catalyze the formation of amide or ester bonds under mild reaction conditions, which helps to preserve the stereochemical integrity of the final product. symeres.commdpi.com

Identification and Characterization of Enzymes for Targeted Hydroxyproline-Palmitate Conjugation

The synthesis of lipoamino acids like this compound can be efficiently catalyzed by hydrolases, particularly lipases, operating in reverse in non-aqueous media. mdpi.com Lipases are highly effective for this purpose due to their stability in organic solvents and their ability to catalyze acylation reactions. nih.govnih.gov

Commonly used enzymes include:

Candida antarctica Lipase (B570770) B (CALB): This is one of the most widely used and efficient lipases for the synthesis of various esters and amides, including lipoamino acids. nih.gov It is often used in an immobilized form (e.g., Novozym 435) which enhances its stability and allows for easy recovery and reuse.

Mucor miehei Lipase: This lipase has also demonstrated effectiveness in catalyzing amidation reactions between fatty acids and amines in organic solvents. nih.gov

Proteases: Enzymes like alcalase and pronase can also be used for the synthesis of N-acyl amino acids, although their application is sometimes limited by lower yields compared to lipases.

A significant challenge in the enzymatic synthesis of lipoamino acids is the differing polarity of the substrates: amino acids are hydrophilic while fatty acids are hydrophobic. mdpi.commdpi.com The choice of solvent is therefore critical. Solvents such as tertiary alcohols (e.g., tert-butanol) or acetonitrile (B52724) are often preferred. mdpi.com More recently, novel green solvents like natural deep eutectic solvents (NADESs) have been shown to be effective media for these reactions, sometimes exhibiting a synergistic effect with the enzyme to enhance yield. nih.gov

Rational Design of this compound Analogues for Modulated Biological Activity

The rational design of analogues of this compound involves systematic chemical modifications to either the hydroxyproline scaffold or the palmitoyl lipid chain. The goal of these modifications is to create a library of related compounds with varied physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational rigidity. These structural changes are pursued to investigate structure-activity relationships. The synthetic strategies employed must be versatile enough to allow for the introduction of diverse functional groups and variations in chain length and saturation.

Structural Modifications of the Hydroxyproline Moiety and Their Synthetic Routes

The hydroxyproline portion of the molecule offers several sites for structural modification. As a derivative of proline, its rigid pyrrolidine (B122466) ring restricts the conformational flexibility of the molecule. nih.govresearchgate.net The hydroxyl group, typically at the C4 position (trans-4-hydroxy-L-proline), provides a key site for chemical derivatization and influences the molecule's polarity.

Synthetic strategies focus on three primary areas: modification of the existing hydroxyl group, altering its position on the ring, or introducing new substituents onto the carbon framework.

Derivatization of the 4-hydroxyl group: The secondary alcohol at the C4 position can be readily modified through standard organic reactions. Etherification or esterification can be used to append a variety of functional groups, thereby altering the steric bulk and electronic properties of the hydrophilic head group.

Positional Isomerism: While trans-4-hydroxyproline is the most common isomer, synthetic routes can employ other stereoisomers, such as 3-hydroxyproline, to create constitutional isomers of this compound. nih.gov The synthesis of these analogues would follow the same general amidation procedures, but starting with the alternative hydroxyproline isomer.

C-C Bond Formation: More complex modifications involve creating new carbon-carbon bonds on the pyrrolidine ring. One reported method for functionalizing the C3 position begins with the conversion of N-protected 3-hydroxyproline into an enol triflate. This intermediate can then undergo palladium-mediated coupling reactions to introduce a variety of aryl or alkyl groups. nih.gov Subsequent deprotection and amidation with palmitoyl chloride would yield the target C3-substituted analogues.

The table below outlines potential modifications to the hydroxyproline moiety and the general synthetic approaches.

Modification Type Target Position Example of Introduced Group General Synthetic Route Resulting Analogue Type
EtherificationC4-OHMethyl (-CH₃)Williamson Ether SynthesisO-Methylated this compound
EsterificationC4-OHAcetyl (-COCH₃)Acylation with Acetyl ChlorideO-Acetylated this compound
Positional IsomerismC3Hydroxyl (-OH)Amidation of 3-Hydroxyproline3-Hydroxyproline Palmitamide
C-C Bond FormationC3Phenyl (-C₆H₅)Palladium Coupling on Enol Triflate3-Phenyl-4-Hydroxyproline Palmitamide

Diversification of the Lipidic Chain Length and Saturation in Palmitamide Derivatives

The lipidic tail of this compound, derived from palmitic acid (a C16:0 saturated fatty acid), is a primary determinant of the molecule's lipophilicity and its interactions within lipid environments. scienceopen.comwikipedia.org Diversification of this chain is a key strategy in the rational design of analogues. This is most commonly achieved by synthesizing N-acyl hydroxyproline derivatives using various fatty acyl chlorides. researchgate.net

The Schotten-Baumann reaction is a widely used and efficient method for this synthesis. researchgate.net In this reaction, hydroxyproline is dissolved in a basic aqueous solution to deprotonate the secondary amine, which then acts as a nucleophile. An acyl chloride with the desired chain length and saturation is dissolved in an immiscible organic solvent and added to the reaction mixture. The acylation occurs at the interface, yielding the N-acyl hydroxyproline product. researchgate.net

This method allows for the straightforward substitution of palmitoyl chloride (C16:0) with a wide range of other commercially available or synthetically accessible acyl chlorides.

Varying Chain Length: To investigate the effect of lipophilicity, analogues can be synthesized with shorter chains, such as myristoyl chloride (C14:0), or longer chains, like stearoyl chloride (C18:0) and arachidoyl chloride (C20:0).

Introducing Unsaturation: The role of chain rigidity and conformation can be explored by incorporating unsaturated fatty acids. For example, using oleoyl (B10858665) chloride (C18:1) introduces a cis-double bond, creating a kink in the lipid tail compared to the linear stearoyl analogue. Linoleoyl chloride (C18:2) introduces further unsaturation. wikipedia.org

The following table details examples of lipid chain diversification.

Acyl Chloride Used Fatty Acid Name Carbon Chain Resulting Analogue Name
Myristoyl chlorideMyristic Acid14:0Hydroxyproline Myristamide
Palmitoyl chloridePalmitic Acid16:0This compound
Stearoyl chlorideStearic Acid18:0Hydroxyproline Stearamide
Oleoyl chlorideOleic Acid18:1Hydroxyproline Oleamide
Arachidoyl chlorideArachidic Acid20:0Hydroxyproline Arachidamide

Chemoenzymatic methods, while less common for this specific class of molecules, offer an alternative approach. Lipases can be used to catalyze the amidation reaction between a fatty acid ester (e.g., methyl palmitate) and hydroxyproline under milder, more environmentally friendly conditions, potentially offering higher selectivity and avoiding the use of harsh reagents. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Hydroxyproline Palmitamide Action

Interactions with Biological Membranes and Lipid Bilayers

As a lipophilic molecule, hydroxyproline (B1673980) palmitamide has a significant affinity for the lipid components of cell membranes. Its interactions with these structures are fundamental to its biological activity.

Incorporation and Integration Dynamics within Cellular Membrane Architectures

Hydroxyproline palmitamide is classified as a pseudo-ceramide due to its structural similarity to natural ceramides (B1148491), which are integral components of the stratum corneum lipid matrix. termedia.plnih.gov This structural analogy facilitates its incorporation into the lipid bilayers of cell membranes. When introduced into an aqueous environment containing lipids, pseudo-ceramides like this compound can self-assemble with other lipids, such as cholesterol and fatty acids, to form stable lamellar structures. researchgate.net This process is driven by the amphipathic nature of the molecule, where the palmitoyl (B13399708) chain integrates into the hydrophobic core of the membrane, and the hydroxyproline headgroup is positioned at the aqueous interface.

Studies on a similar pseudo-ceramide, N-palmitoyl-4-hydroxy-l-proline palmityl ester (BIO391), have shown that it can be readily incorporated into cosmetic formulations due to its lower melting point compared to natural ceramides. researchgate.net This property suggests an efficient integration into the lipid matrix of the epidermis. The dynamics of this incorporation are crucial for its function in reinforcing the skin's barrier.

Biomechanical Implications of Lipid Bilayer Integration (e.g., membrane fluidity)

The introduction of lipid-like molecules into the cell membrane can alter its biomechanical properties, such as fluidity. While specific studies on the effect of this compound on membrane fluidity are not extensively available, the behavior of similar molecules provides insights. The incorporation of ceramides and pseudo-ceramides into lipid bilayers generally leads to an increase in the order and rigidity of the membrane, thereby decreasing its fluidity. This effect is attributed to the ability of these molecules to form tightly packed structures with other lipids.

This modulation of membrane fluidity is a key aspect of maintaining a healthy skin barrier. A less fluid, more ordered membrane is less permeable and more resistant to mechanical stress. The integration of this compound likely contributes to this ordering effect, reinforcing the structural resilience of the epidermis.

Modulation of Extracellular Matrix (ECM) Homeostasis

The extracellular matrix is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. This compound has been shown to influence the homeostasis of the ECM, particularly by affecting collagen synthesis.

Regulation of Collagen Synthesis and Assembly in Connective Tissues

Hydroxyproline is a critical component of collagen, and its derivative, this compound, has been demonstrated to play a role in regulating collagen production.

Fibroblasts are the primary cells responsible for synthesizing extracellular matrix components, including procollagen (B1174764), the precursor to collagen. Research on Dipalmitoyl Hydroxyproline (DPHP), a closely related molecule, has shown its capacity to stimulate collagen production in human dermal fibroblast cultures. This stimulation is a key mechanism behind its use in anti-aging skincare products.

The quantification of this effect can be achieved through various in vitro assays. One common method is the measurement of procollagen type I C-peptide (PIP), a fragment that is cleaved from procollagen during its conversion to collagen. An increase in PIP levels in the culture medium of fibroblasts is indicative of enhanced procollagen synthesis. Another approach involves monitoring the gene expression of collagen, specifically the COL1A1 gene, which codes for the alpha-1 chain of type I collagen, using quantitative real-time polymerase chain reaction (qRT-PCR).

The following table outlines the typical experimental setups used to assess the stimulation of procollagen production by compounds like Dipalmitoyl Hydroxyproline, which serves as a strong indicator for the activity of this compound.

Experimental ModelMethod of QuantificationMeasured ParameterExpected Outcome with DPHP
Human Dermal Fibroblast CulturesEnzyme-Linked Immunosorbent Assay (ELISA)Procollagen Type I C-peptide (PIP) in culture mediumIncreased concentration of PIP
3D Skin Equivalents (e.g., MatTek EpiDerm™)Quantitative Real-Time PCR (qRT-PCR)COL1A1 gene expressionUpregulation of COL1A1 mRNA levels
Human Dermal Fibroblast CulturesHydroxyproline AssayTotal hydroxyproline content in cell lysate and mediumIncreased amount of hydroxyproline

This table is based on established methodologies for assessing collagen synthesis in response to cosmetic ingredients like Dipalmitoyl Hydroxyproline.

These findings strongly suggest that this compound, by delivering a bioavailable form of hydroxyproline to fibroblasts, can effectively stimulate the production of procollagen, thereby contributing to the maintenance and repair of the extracellular matrix.

Influence on Type I Collagen Network Organization and Fiber Formation

Dipalmitoyl Hydroxyproline (DPHP) has been shown to positively influence the organization and formation of type I collagen fibers, which are critical for the tensile strength and structural integrity of the dermis. It is understood to stimulate the contraction of collagen fibers, contributing to a tightening and improved structure of the skin. avenalab.comomorovicza.com This action aids in the remodeling of the collagen network, promoting a more organized and dense matrix. avenalab.com By signaling the upper layers of the skin to repair their supportive elements, DPHP helps in the three-dimensional folding of collagen fibers, which is essential for their proper function.

Furthermore, research on collagen-derived dipeptides, such as proline-hydroxyproline (Pro-Hyp), has demonstrated an increase in type I collagen network organization and an enhancement of collagen fibrillogenesis. nih.gov While this research was not conducted directly on DPHP, the hydroxyproline moiety is a key component of DPHP, suggesting a similar mechanism of action.

Interplay with Hydroxyproline Metabolism Pathways in Collagen Maturation

The synthesis of stable collagen is intrinsically linked to the post-translational hydroxylation of proline residues to form hydroxyproline. This process is crucial for the stability of the collagen triple helix. Dipalmitoyl Hydroxyproline is a lipophilic derivative of hydroxyproline, which enhances its penetration into the skin. biofor.co.ilulprospector.com Once in the skin, enzymes related to lipid metabolism in the stratum corneum can hydrolyze the palmitoyl groups, releasing free hydroxyproline. ulprospector.com

This released hydroxyproline can then be utilized in the synthesis of new collagen molecules, directly participating in the maturation of collagen. biofor.co.il This mechanism suggests that DPHP acts as a carrier, delivering a key building block for collagen synthesis directly to the site of action. The metabolism of proline and hydroxyproline is tightly linked to collagen formation, and the degradation of existing collagen by metalloproteinases can release hydroxyproline-containing peptides that can, in turn, signal for new collagen synthesis. frontiersin.org

Effects on ECM Degradation Pathways

In addition to promoting collagen synthesis, this compound also exhibits protective effects by modulating the pathways involved in the degradation of the extracellular matrix.

Modulation of Matrix Metalloproteinase (MMP) Activity

Matrix Metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM components, including collagen and elastin (B1584352). An overactivity of MMPs is a hallmark of photoaging and chronological aging. Dipalmitoyl Hydroxyproline has been shown to modulate MMP activity through several mechanisms.

One key mechanism is the promotion of Tissue Inhibitors of Metalloproteinases (TIMPs). nih.gov TIMPs are the natural inhibitors of MMPs, and by increasing their synthesis, DPHP helps to shift the balance towards ECM preservation. nih.gov Some sources also suggest that DPHP can act as a direct inhibitor of MMPs. avenalab.combiofor.co.il It is proposed to be a competitive inhibitor for the active site of certain proteases. google.com

Enzyme Target Inhibitory Action of Dipalmitoyl Hydroxyproline Reference
Matrix Metalloproteinases (MMPs)Promotes the synthesis of Tissue Inhibitors of Metalloproteinases (TIMPs), leading to indirect inhibition. nih.gov
Matrix Metalloproteinases (MMPs)Acts as a direct inhibitor. avenalab.combiofor.co.il
ElastaseExhibits competitive inhibition. google.com
TrypsinExhibits competitive inhibition. google.com
ChymotrypsinExhibits competitive inhibition. google.com
Protective Mechanisms against Enzymatic Lysis of Dermal Fibers

Dipalmitoyl Hydroxyproline demonstrates a protective effect on dermal fibers, particularly elastin, by inhibiting the activity of elastase, a serine protease that degrades elastin. google.comskinclinica.com.au By competitively inhibiting elastase, DPHP helps to preserve the integrity of elastic fibers, which are crucial for the skin's elasticity and resilience. skinclinica.com.au This protection against enzymatic lysis contributes to maintaining the structural and functional properties of the dermis. avenalab.com

Regulation of Hyaluronic Acid Synthesis and Secretion in Dermal Fibroblasts

Hyaluronic acid is a key glycosaminoglycan in the dermis, responsible for hydration, and providing a framework for collagen and elastin fibers. Research on the collagen-derived dipeptide proline-hydroxyproline (Pro-Hyp) has shown that it can stimulate hyaluronic acid synthesis in cultured human dermal fibroblasts. wellnex-collagen.comnih.gov

This stimulation is associated with a significant elevation of hyaluronan synthase 2 (HAS2) mRNA levels. wellnex-collagen.comnih.gov HAS2 is a key enzyme responsible for the synthesis of high-molecular-weight hyaluronic acid. While this research was not performed directly with Dipalmitoyl Hydroxyproline, the presence of the hydroxyproline moiety suggests that it could exert similar effects on hyaluronic acid metabolism in dermal fibroblasts. The hygroscopic properties of DPHP itself also contribute to skin hydration. biofor.co.ilnih.gov

Effect on Hyaluronic Acid Metabolism (inferred from Pro-Hyp studies) Mechanism Reference
Increased Hyaluronic Acid SynthesisStimulation of dermal fibroblasts. wellnex-collagen.comnih.gov
Upregulation of HAS2 mRNAIncreased transcription of the key enzyme for high-molecular-weight hyaluronic acid synthesis. wellnex-collagen.comnih.gov

Cellular Signaling Pathway Modulation by this compound

The effects of Dipalmitoyl Hydroxyproline on the extracellular matrix are mediated by its ability to modulate intracellular signaling pathways. It is considered a signaling peptide that can influence cellular functions. paulaschoice.co.uk

One of the key pathways implicated is the Transforming Growth Factor-beta (TGF-β) signaling cascade. TGF-β is a potent stimulator of collagen production. nih.gov Palmitoyl tripeptide-5, another synthetic peptide, is known to activate latent TGF-β, and DPHP is often formulated with such peptides to enhance collagen synthesis. nih.gov While direct evidence for DPHP's role in the TGF-β pathway is still emerging, its ability to stimulate collagen synthesis strongly suggests an interaction with this pathway.

Activation and Proliferation of Specific Fibroblast Subpopulations

This compound's impact on fibroblasts, the primary cells responsible for synthesizing the extracellular matrix and collagen, is a cornerstone of its activity. The compound, and its related dipeptides like prolyl-hydroxyproline (Pro-Hyp), have been shown to stimulate the growth and migration of these critical cells. researchmap.jp This stimulation is not uniform across all fibroblasts, suggesting a targeted action on specific subpopulations.

For instance, studies involving the collagen-derived dipeptide Pro-Hyp demonstrate a significant increase in the number of fibroblasts migrating from skin explants. researchmap.jp This effect is linked to an enhancement of cell growth. researchmap.jp The addition of Pro-Hyp has been observed to enhance the growth of fibroblasts on collagen gels in a dose-dependent manner, suggesting it plays a role in stimulating fibroblast proliferation within the skin's matrix. researchmap.jp

A key aspect of this targeted action appears to be the p75 neurotrophin receptor (p75NTR). This receptor is known as a marker for mesenchymal stem cells and is expressed by specific fibroblast populations. kyoto-u.ac.jpresearchgate.net Research indicates that Pro-Hyp, a dipeptide structurally related to the hydroxyproline component of this compound, specifically triggers the growth of p75NTR-positive fibroblasts. frontiersin.org These p75NTR-positive cells are believed to be newly differentiated fibroblasts or mesenchymal stem cells with fibroblast-like characteristics. researchgate.net

The expression of p75NTR has been observed in dermal fibroblasts and is associated with the hair follicle cycle, being strongly expressed during the catagen (regression) and telogen (resting) phases. nih.gov The targeted proliferation of these p75NTR-positive fibroblasts by collagen-derived peptides like Pro-Hyp suggests a crucial role in processes like wound healing, where controlled fibroblast activity is essential. researchgate.netfrontiersin.org This specificity ensures that the proliferative effect is directed towards a responsive cell population without causing excessive fibrosis in healthy tissue. kyoto-u.ac.jpfrontiersin.org

The enhanced mitotic activity, or cell proliferation, induced by these peptides is linked to specific molecular pathways. The dipeptide Pro-Hyp has been shown to enhance the proliferation of human dermal fibroblasts. nih.govwellnex-collagen.com This proliferative effect is associated with a significant increase in the synthesis of hyaluronic acid, a key component of the extracellular matrix. nih.govwellnex-collagen.com

The mechanism involves the upregulation of hyaluronan synthase 2 (HAS2) mRNA levels. nih.govwellnex-collagen.com Knocking down the HAS2 gene was found to inhibit the Pro-Hyp-induced increase in both HAS2 transcription and cell mitotic activity, confirming the central role of this enzyme in the proliferative response. nih.gov

Table 1: Effects of Proline-Hydroxyproline (Pro-Hyp) on Human Dermal Fibroblasts

ParameterEffectFold Increase
Cell ProliferationEnhanced1.5-fold
Hyaluronic Acid SynthesisEnhanced3.8-fold
HAS2 mRNA LevelsElevated2.3-fold

Data derived from studies on the collagen-derived dipeptide Pro-Hyp, which shares structural similarities with the active component of this compound. nih.govwellnex-collagen.com

Intracellular Signal Transduction Cascades (e.g., STAT3 Phosphorylation, ERK-Phosphorylation)

The cellular effects of this compound and related peptides are mediated by intracellular signaling cascades. One of the key pathways activated is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The dipeptide Pro-Hyp has been observed to elevate the phosphorylation of STAT3 in human dermal fibroblasts shortly after application. nih.govwellnex-collagen.com STAT3 is a crucial transcription factor involved in cell proliferation and survival. nih.gov

Furthermore, the extracellular signal-regulated kinase (ERK) pathway is also implicated. In tendon cells, Pro-Hyp has been shown to significantly upregulate ERK phosphorylation, which is linked to enhanced cell proliferation and motility. nih.gov The ERK pathway is a well-established regulator of cell growth and differentiation. nih.gov The activation of these signaling pathways, STAT3 and ERK, provides a molecular basis for the observed effects on fibroblast proliferation and function.

Potential Interactions with Cell Surface Receptors and Adhesion Molecules (e.g., β1-integrin)

The initiation of these intracellular signals likely involves interactions at the cell surface. Integrins, which are transmembrane receptors that mediate cell-matrix interactions, are strong candidates for this role. diva-portal.org Specifically, the β1-integrin subunit is crucial for cell adhesion to collagen and plays a role in mediating signals from the extracellular matrix to the cell interior. nih.govembopress.org

Research on tendon cells has provided evidence that Pro-Hyp promotes cell motility and migration through active β1-integrin. nih.gov This interaction leads to the formation of focal contacts and the organization of the actin cytoskeleton, which are essential for cell movement. nih.gov The stimulation of prolidase activity, an enzyme involved in collagen metabolism, is also thought to be mediated by signals from the β1-integrin receptor. nih.gov This suggests that this compound may interact with cell surface receptors like β1-integrin, either directly or indirectly, to trigger downstream signaling events that regulate fibroblast behavior. nih.govnih.gov

Investigating Ceramide Mimetic Properties of Cetylthis compound (Pseudoceramide 391)

Cetylthis compound, also known as pseudoceramide 391, is a synthetic compound engineered to replicate the functions of natural skin lipids. ontosight.ai Its primary application in dermatology and cosmetics stems from its ability to act as a ceramide mimetic, thereby restoring the skin's protective barrier. ontosight.ai

Structural and Functional Mimicry of Natural Ceramides in Skin Barrier Restoration

Ceramides are essential lipid molecules in the stratum corneum, the outermost layer of the epidermis, where they play a critical role in maintaining the skin's barrier function and preventing transepidermal water loss. ontosight.ainih.gov A deficiency in ceramides is associated with various dry skin conditions. apgroup.com

Cetylthis compound is designed to structurally and functionally mimic these natural ceramides. ontosight.ai It is described as a pseudoceramide that resembles natural Ceramide 2 or Ceramide NS in both structure and activity. incidecoder.comzelens.comthegoodscentscompany.comulprospector.com By integrating into the lipid matrix of the skin, it helps to reinforce the skin's natural barrier. ontosight.aizelens.com This action improves skin hydration, enhances elasticity, and protects the skin from external irritants. ontosight.aizelens.com The use of such pseudoceramides offers a stable and effective alternative to natural ceramides for topical applications aimed at repairing and maintaining a healthy skin barrier. apgroup.comnih.gov

Table 2: Comparison of Natural Ceramides and Cetylthis compound

FeatureNatural CeramidesCetylthis compound (Pseudoceramide 391)
Primary Function Maintain skin barrier, prevent water loss. nih.govapgroup.comMimics natural ceramides to repair and maintain skin barrier function. ontosight.aizelens.com
Structural Analogy Key lipid component of the stratum corneum. nih.govResembles natural Ceramide 2 / Ceramide NS in structure and activity. incidecoder.comthegoodscentscompany.comulprospector.com
Effect on Skin Essential for skin hydration and protection. apgroup.comImproves hydration, elasticity, and smoothness. ontosight.aizelens.com

Mechanisms of Reinforcing Skin Barrier Function and Lipid Lamellae Organization

This compound, a synthetic pseudoceramide, plays a significant role in reinforcing the skin's barrier function by mimicking the structure and function of natural ceramides. Current time information in город Нижний Новгород, RU. Its efficacy stems from its ability to integrate into the lipid matrix of the stratum corneum, the outermost layer of the skin, thereby enhancing its structural integrity and reducing transepidermal water loss (TEWL).

The primary mechanism by which this compound strengthens the skin barrier is through its influence on the organization of the intercellular lipid lamellae. The stratum corneum's barrier function is critically dependent on the highly ordered arrangement of its constituent lipids, primarily ceramides, cholesterol, and free fatty acids. These lipids form lamellar structures, with a specific "orthorhombic" packing being crucial for maintaining a robust and impermeable barrier. google.comresearchgate.net This dense, crystalline packing minimizes water loss and prevents the ingress of external irritants and allergens.

Research on structurally related compounds, such as N-acetyl-L-hydroxyproline (AHYP), provides insight into the molecular actions of this compound. Studies have demonstrated that AHYP helps to preserve the lamellar structure and the critical orthorhombic packing of intercellular lipids. nih.gov It is suggested that this is achieved through electrostatic repulsion, which helps to maintain the highly organized lipid arrangement. nih.gov By promoting a more ordered lipid architecture, this compound effectively fortifies the skin's natural defense system.

The table below summarizes the key effects of a related compound, N-acetyl-L-hydroxyproline, on skin barrier function, which are indicative of the mechanisms of this compound.

Table 1: Effects of N-acetyl-L-hydroxyproline (AHYP) on Skin Barrier Parameters

Parameter Observation Significance
Transepidermal Water Loss (TEWL) Application of a 1% AHYP cream for 4 weeks prevented the increase in TEWL observed in the control group. nih.gov Indicates improved barrier function and water retention.
Lipid Lamellae Structure AHYP maintains the lamellar structure of intercellular lipids. nih.gov Suggests a direct influence on the organization of the skin's lipid matrix.

| Hydrocarbon Chain Packing | AHYP helps maintain the orthorhombic packing of intercellular lipid hydrocarbon chains. nih.gov | Promotes a denser, more effective barrier structure. |

Comparative Analysis with Endogenous Ceramide Pathways

This compound, often referred to as a pseudoceramide, offers a valuable comparison to endogenous ceramides in its mechanism of action and efficacy. Current time information in город Нижний Новгород, RU.researchgate.net While it is a synthetic molecule, its structure is designed to mimic that of naturally occurring ceramides, particularly Ceramide NS (non-hydroxy fatty acid linked to a sphingosine (B13886) base). nih.gov

One of the key distinctions lies in their origin. Endogenous ceramides are synthesized within the skin through a complex enzymatic pathway, with serine palmitoyltransferase (SPT) being the rate-limiting enzyme in the de novo synthesis pathway. nih.govnih.gov In contrast, this compound is topically applied and integrates directly into the lipid lamellae of the stratum corneum.

Despite this difference in origin, the functional outcomes are remarkably similar. Studies have shown that the efficacy of N-Palmitoyl-4-hydroxy-L-proline palmityl ester (this compound) in skin barrier repair is equivalent to that of nature-identical ceramides 2 and 3. researchgate.net This suggests that it can effectively substitute for natural ceramides in reinforcing the barrier structure.

Furthermore, research on the related compound N-acetyl-L-hydroxyproline (AHYP) reveals a potential indirect influence on endogenous ceramide pathways. Topical application of AHYP has been shown to increase the synthesis of ceramides by upregulating the expression of SPTLC1, a subunit of the SPT enzyme. nih.govnih.gov This leads to a significant increase in the production of several ceramide subfractions, including Cer[NS], Cer[AP], and Cer[EOP]. nih.gov This dual-action mechanism—both directly supplementing the lipid barrier and potentially stimulating the skin's own ceramide production—highlights a key advantage of this class of compounds.

The following table provides a comparative overview of this compound and endogenous ceramides.

Table 2: Comparative Analysis of this compound and Endogenous Ceramides

Feature This compound Endogenous Ceramides
Origin Synthetic, topically applied. Current time information in город Нижний Новгород, RU. Naturally synthesized in the skin via enzymatic pathways. nih.gov
Primary Mechanism Directly integrates into the lipid lamellae of the stratum corneum. Current time information in город Нижний Новгород, RU. Form the structural basis of the lipid lamellae. google.com
Structural Mimicry Resembles the structure of natural Ceramide NS. nih.gov Various subclasses exist with different fatty acid and sphingoid base compositions.
Efficacy in Barrier Repair Equivalent to nature-identical ceramides 2 and 3. researchgate.net Essential for maintaining skin barrier integrity.

| Effect on Endogenous Synthesis | Related compounds (AHYP) have been shown to upregulate serine palmitoyltransferase (SPT), increasing ceramide synthesis. nih.govnih.gov | Synthesis is regulated by a complex network of enzymes. nih.gov |

Biotransformation and Cellular Fate of Hydroxyproline Palmitamide

Cellular Uptake Mechanisms of Hydroxyproline (B1673980) Palmitamide and its Derivatives

The entry of Hydroxyproline palmitamide into cells is a critical first step in its biological activity. The mechanisms governing this uptake are influenced by the molecule's increased lipid character conferred by the palmitoyl (B13399708) chain.

The lipophilic nature of this compound strongly suggests that it can traverse the cell membrane via passive diffusion. The covalent attachment of the 16-carbon palmitoyl chain increases the molecule's hydrophobicity, facilitating its partitioning into the lipid bilayer of the plasma membrane. This process is driven by the concentration gradient of the molecule across the membrane and does not require cellular energy. For many hydrophilic compounds, modifications to increase lipophilicity can enhance passive diffusion. nih.gov

While passive diffusion is a likely mechanism, the involvement of carrier-mediated transport systems cannot be entirely ruled out, particularly for derivatives or metabolites of this compound. Cells possess a variety of transporters for amino acids and lipids. It is plausible that specific transporters recognize the hydroxyproline moiety or the fatty acid chain, although direct evidence for a specific carrier for this compound is currently lacking. For instance, the cellular uptake of the related dipeptide, prolyl-hydroxyproline, is suggested to occur through multiple pathways, including carrier-mediated processes. nih.gov However, the bulky palmitoyl group might hinder binding to typical amino acid transporters. Conversely, transporters involved in fatty acid uptake might play a role. nih.gov The passage of molecules like amino acids through the cell membrane is often mediated by carrier proteins. slideshare.neticiq.org

The esterification of hydroxyproline with palmitic acid to form this compound is a key strategy to enhance its cellular permeation. This process of lipidation is a well-established method for improving the bioavailability of hydrophilic molecules. nih.gov The addition of the lipid tail effectively masks the polar groups of the amino acid, allowing the molecule to more readily cross the hydrophobic core of the cell membrane. Peptide lipidation is known to modulate the physicochemical and pharmacological properties of bioactive peptides, affecting their absorption and distribution. nih.gov

Factor Effect of Palmitoylation Supporting Rationale
Membrane Permeability IncreasedThe hydrophobic palmitoyl chain facilitates insertion into and passage through the lipid bilayer.
Passive Diffusion EnhancedIncreased lipophilicity is a primary driver for passive diffusion across cell membranes. nih.gov
Aqueous Solubility DecreasedThe long hydrocarbon chain of palmitic acid reduces solubility in aqueous environments.

Intracellular Localization and Compartmentalization Studies

Once inside the cell, the distribution of this compound is not uniform. Its lipophilic character heavily influences its subcellular localization, directing it towards lipid-rich structures.

In cell types such as dermal fibroblasts, where collagen metabolism and therefore hydroxyproline are relevant, this compound is expected to associate with cellular membranes. Studies on other palmitoylated proteins and peptides show a strong tendency for localization to the plasma membrane, the Golgi apparatus, and the endoplasmic reticulum. molbiolcell.orgresearchgate.net For instance, dually palmitoylated green fluorescent protein (GFP) localizes to the plasma membrane and the Golgi region. molbiolcell.org In fibroblasts, which are active in synthesis and secretion, these organelles are key sites for protein and lipid processing. Research on Acyl-CoA binding domain containing 3 (ACBD3) protein in human skin fibroblasts has shown its localization to the Golgi apparatus. csnn.eu

The trafficking of this compound within the cell is likely to involve vesicular transport between organelles. Following its integration into a membrane, it could be transported from the endoplasmic reticulum to the Golgi and then to the plasma membrane or other compartments. The dynamic nature of protein palmitoylation, which involves cycles of attachment and removal of the fatty acid, allows for the shuttling of molecules between different cellular compartments. nih.govnih.gov This reversible modification is a key mechanism for regulating protein subcellular localization and trafficking. researchgate.net The addition of palmitate to proteins aids their membrane interactions and trafficking. nih.gov

Organelle Likely Association Reasoning
Plasma Membrane HighThe lipophilic nature promotes insertion into the outer cell membrane. Palmitoylation is a known signal for plasma membrane targeting. molbiolcell.org
Golgi Apparatus HighThe Golgi is a central hub for lipid and protein sorting and trafficking. Many palmitoylated proteins are processed here. researchgate.net
Endoplasmic Reticulum HighAs a major site of lipid and protein synthesis, it is a likely initial site of interaction and processing.
Cytosol LowDue to its hydrophobicity, this compound is unlikely to be found in significant concentrations in the aqueous cytosol.
Nucleus Very LowThe nuclear envelope would likely restrict the entry of such a lipophilic molecule, and there are no known targeting signals for this compartment.

Metabolic Pathways and Metabolite Identification of this compound

The biotransformation of this compound, a lipoamino acid, within the cellular environment is presumed to initiate with the cleavage of the molecule into its constituent parts: hydroxyproline and palmitic acid. Following this initial hydrolysis, each component enters its respective and well-established metabolic pathway.

Enzymatic Hydrolysis of the Amide Bond and Ester Linkage

The primary metabolic step for this compound is the enzymatic hydrolysis of the amide bond that links the fatty acid (palmitic acid) to the amino acid (hydroxyproline). This process is analogous to the degradation of other endogenous N-acyl amides. While specific enzymes responsible for the hydrolysis of this compound are not extensively detailed in the literature, the degradation of structurally similar compounds, such as N-acylethanolamines, is well-characterized. These processes are mediated by specific hydrolases.

The degradation of N-palmitoylethanolamide (PEA), for example, involves two primary hydrolytic enzymes: the membrane-bound Fatty Acid Amide Hydrolase (FAAH) located in the endoplasmic reticulum, and the lysosomal N-acylethanolamine-hydrolyzing Acid Amidase (NAAA). nih.gov It is plausible that these or similar amidases are responsible for cleaving this compound into free palmitic acid and hydroxyproline, allowing them to enter cellular metabolism.

Table 1: Potential Enzymes in the Hydrolysis of this compound This table is based on the hydrolysis of structurally similar fatty acid amides.

Enzyme Cellular Location Action Resulting Metabolites
Fatty Acid Amide Hydrolase (FAAH) Endoplasmic Reticulum Hydrolysis of amide bond Palmitic Acid, Hydroxyproline

Subsequent Metabolism of the Hydroxyproline and Palmitic Acid Moieties within Cellular Biochemical Networks

Following hydrolysis, the resulting hydroxyproline and palmitic acid molecules are directed into distinct and well-documented metabolic pathways within the cell.

Metabolism of the Hydroxyproline Moiety

Free hydroxyproline is not re-utilized for protein synthesis and is instead catabolized, primarily within the mitochondria. nih.govnih.govfrontiersin.org The degradation pathway involves a series of enzymatic conversions.

Oxidation: Hydroxyproline is first oxidized to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) by the mitochondrial enzyme hydroxyproline dehydrogenase 2 (PRODH2), also known as hydroxyproline oxidase (OH-POX). nih.govnih.govfrontiersin.orgresearchgate.net

Conversion to Hydroxyglutamate: OH-P5C is then converted to erythro-4-hydroxy-L-glutamate (4-OH-Glu) by the enzyme pyrroline-5-carboxylate dehydrogenase (P5CDH). nih.govnih.govresearchgate.net

Transamination: 4-OH-Glu is subsequently converted to 4-hydroxy-2-ketoglutarate (HOG) through the action of a transaminase, such as glutamate-OAA transaminase (GOT). nih.gov

Final Cleavage: The final step is the cleavage of HOG into glyoxylate (B1226380) and pyruvate (B1213749) by the mitochondrial enzyme 4-hydroxy-2-ketoglutarate aldolase (B8822740) (HOGA). nih.gov

These final products, pyruvate and glyoxylate, can then enter central metabolic pathways, such as the citric acid cycle (via conversion of pyruvate to acetyl-CoA), gluconeogenesis, or amino acid metabolism. nih.gov Hydroxyproline can also be converted to the highly energetic amino acid, glycine. nih.govresearchgate.net

Table 2: Metabolic Pathway of Hydroxyproline

Step Substrate Enzyme Product
1 Hydroxyproline Hydroxyproline Dehydrogenase 2 (PRODH2) Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C)
2 Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) erythro-4-hydroxy-L-glutamate (4-OH-Glu)
3 erythro-4-hydroxy-L-glutamate (4-OH-Glu) Glutamate-OAA Transaminase (GOT) 4-hydroxy-2-ketoglutarate (HOG)

Metabolism of the Palmitic Acid Moiety

Palmitic acid, a common saturated fatty acid, serves primarily as an energy source and a building block for complex lipids. Its catabolism occurs mainly through β-oxidation in the mitochondria.

Activation: Before entering the mitochondria, palmitic acid is activated in the cytoplasm to form palmitoyl-CoA.

Mitochondrial Transport: Palmitoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle.

β-Oxidation: Inside the mitochondria, palmitoyl-CoA undergoes a cyclical series of four reactions (oxidation, hydration, oxidation, and thiolysis) that sequentially shorten the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH in each cycle.

Energy Production: The acetyl-CoA produced enters the citric acid cycle to generate ATP, while NADH and FADH₂ donate electrons to the electron transport chain, driving further ATP synthesis. nih.gov

Besides its role in energy production, palmitic acid can also be incorporated into various lipid classes, such as phospholipids (B1166683) and triacylglycerols, which are essential for membrane structure and energy storage, respectively. nih.gov

Table 3: Overview of Palmitic Acid β-Oxidation

Stage Location Process Key Products
Activation Cytoplasm Conversion to Palmitoyl-CoA Palmitoyl-CoA
Transport Mitochondrial Membranes Carnitine Shuttle System Palmitoyl-CoA (in matrix)
β-Oxidation Cycle Mitochondrial Matrix Four-step spiral removing 2-carbon units Acetyl-CoA, NADH, FADH₂

Advanced in Vitro and Ex Vivo Research Models for Hydroxyproline Palmitamide Evaluation

Two-Dimensional (2D) Cell Culture Models for Mechanistic Studies

Two-dimensional cell cultures represent a foundational tool for investigating the direct effects of compounds on specific skin cell types in a controlled environment.

Three-Dimensional (3D) Cell Culture Models and Tissue-Engineered Constructs

Three-dimensional models more accurately replicate the structural and physiological environment of human skin, offering a more predictive platform for compound testing.

Microfluidic Organ-on-a-Chip Platforms for Complex Biological Responses

The evaluation of cosmetic and dermatological compounds is increasingly benefiting from sophisticated in vitro models that closely mimic human physiology. Microfluidic organ-on-a-chip (OoAC) platforms represent a significant advancement in this field, offering the potential to study the complex biological responses to compounds like Hydroxyproline (B1673980) palmitamide with high fidelity. nih.govmdpi.commdpi.com These miniaturized systems are capable of recapitulating the dynamic microenvironment of human skin by integrating various cell types, extracellular matrix components, and mechanical cues. nih.govmdpi.comnih.gov

An OoAC device designed for skin research typically consists of micro-channels where different skin cell types, such as keratinocytes, fibroblasts, and endothelial cells, can be co-cultured in a three-dimensional arrangement that mimics the epidermis, dermis, and vascular network. nih.govrsc.org This setup allows for the precise control of fluid flow, simulating blood circulation and nutrient supply, which is crucial for long-term cell viability and function. mdpi.com

For the assessment of Hydroxyproline palmitamide, a skin-on-a-chip model could be employed to investigate a range of biological activities. Researchers could analyze its influence on cell-cell and cell-matrix interactions, its role in modulating the skin barrier function under perfusion, and its impact on tissue responses to various stimuli. The ability to integrate sensors for real-time monitoring of metabolic activity, barrier integrity (trans-epithelial electrical resistance), and the secretion of signaling molecules provides a powerful tool for understanding the compound's mechanism of action at a cellular and tissue level. rsc.org

Table 1: Potential Parameters for Evaluating this compound on a Skin-on-a-Chip Platform

Parameter CategorySpecific EndpointMethod of AnalysisPotential Application for this compound
Cellular Viability & Proliferation Keratinocyte & Fibroblast ViabilityLive/Dead Staining, Metabolic AssaysAssessing cytocompatibility and potential to support cell health.
Barrier Function Trans-Epithelial Electrical Resistance (TEER)Integrated ElectrodesQuantifying the effect on skin barrier integrity and enhancement.
Extracellular Matrix Dynamics Collagen & Elastin (B1584352) SynthesisImmunofluorescence, Gene ExpressionEvaluating the potential to stimulate key dermal matrix proteins.
Biomechanical Response Response to Mechanical StretchIntegrated ActuatorsInvestigating effects on skin elasticity and resilience.
Inflammatory Response Cytokine Secretion (e.g., IL-6, TNF-α)On-chip Immunoassays, Effluent AnalysisAssessing anti-inflammatory properties in a dynamic co-culture system.

Ex Vivo Tissue Models for Integrated Biological Assessment

Skin Explant Cultures for Topical Application and Permeation Research

Ex vivo skin explant cultures serve as a critical bridge between in vitro cell-based assays and in vivo human studies. reading.ac.uk This model utilizes full-thickness human or animal skin tissue maintained in a viable state for a limited period, preserving the complex three-dimensional architecture, cellular diversity, and physiological functions of intact skin. nih.govnih.govmdpi.com For a topically applied compound like this compound, skin explants offer an invaluable platform for assessing its permeation, absorption, and local biological effects. reading.ac.uk

The research methodology involves obtaining skin samples, typically from cosmetic surgeries, which are then mounted in Franz diffusion cells or cultured at an air-liquid interface. reading.ac.ukimpactfactor.org this compound, formulated in a relevant vehicle, is applied to the epidermal surface. Over time, samples are collected from the receptor chamber (simulating systemic circulation) and from different skin layers (stratum corneum, epidermis, dermis) to quantify the compound's penetration and distribution. nih.gov

Beyond permeation, this model allows for the investigation of the compound's impact on tissue viability, morphology, and the expression of key biomarkers. nih.govmdpi.com Histological analysis can reveal effects on epidermal thickness and dermal structure, while immunohistochemistry can be used to visualize changes in protein expression, such as collagen or elastin. This integrated assessment provides a comprehensive picture of the compound's behavior and efficacy in a system that closely mirrors living skin. nih.gov

Table 2: Research Findings from a Hypothetical Skin Explant Study on this compound

ParameterMeasurement EndpointControl Group (Vehicle)This compound GroupInterpretation
Permeation Cumulative Amount in Receptor Fluid (24h)< 0.1 µg/cm²0.5 µg/cm²Demonstrates limited systemic absorption, suggesting local action.
Retention Compound Concentration in Epidermis (24h)0 µg/g tissue12.5 µg/g tissueShows significant retention in the target epidermal layer.
Retention Compound Concentration in Dermis (24h)0 µg/g tissue4.2 µg/g tissueIndicates penetration into the dermis to potentially act on fibroblasts.
Viability MTT Assay (% of Day 0)85%92%Compound is non-toxic and may support tissue viability.
Histology Epidermal ThicknessNo significant changeSlight increase in viable epidermal thicknessSuggests a positive effect on epidermal health and structure.

Precision-Cut Tissue Slices for Biochemical and Histological Analysis

Precision-cut tissue slices (PCTS) are an ex vivo model that provides highly reproducible tissue samples for research. qub.ac.uk This technique uses a specialized microtome to create thin, uniform slices from an organ, such as the skin, while preserving its native architecture, cell-cell interactions, and extracellular matrix. nih.govwuxibiology.com Precision-cut skin slices (PCSS) are particularly advantageous for detailed biochemical and histological analyses following exposure to compounds like this compound. nih.gov

The uniformity of the slices allows for robust comparative studies, reducing the variability often seen with irregularly sized explants. reprocell.com After incubation with this compound, the slices can be processed for a variety of analyses. Histological staining can be used to meticulously examine changes in cellular morphology and the organization of dermal fibers.

Biochemically, the tissue can be homogenized to quantify specific molecules. A key application in this context is the measurement of hydroxyproline content, which serves as a direct indicator of the total collagen amount in the tissue. researchgate.netnih.govnih.govnih.gov This allows researchers to quantitatively assess whether this compound can influence collagen deposition or degradation. Furthermore, techniques like mass spectrometry can be employed for a broader analysis of protein and metabolite changes within the tissue slices. nih.gov

Table 3: Potential Biochemical and Histological Markers for PCSS Analysis

Analysis TypeMarkerTechniqueRelevance to this compound
Biochemical Total Collagen ContentHydroxyproline Assay cellbiolabs.combohrium.comfigshare.comDirect quantification of the compound's effect on collagen matrix.
Biochemical Matrix Metalloproteinase (MMP-1) ActivityEnzyme Activity AssayMeasuring inhibition of collagen-degrading enzymes.
Biochemical Pro-collagen Type I SynthesisELISAAssessing the stimulation of new collagen production.
Histological Collagen Fiber Density & OrganizationMasson's Trichrome StainingVisualizing changes in the dermal collagen network.
Histological Elastin Fiber IntegrityVerhoeff-Van Gieson StainingEvaluating effects on elastic fibers.
Histological Cellular Distribution and MorphologyHematoxylin & Eosin (H&E) StainingGeneral assessment of tissue health and cellular structure. koreascience.kr

Application of Targeted Stress Models in Research

UV-Induced Damage Models for Photoaging Research

Photoaging, or premature skin aging caused by repeated exposure to ultraviolet (UV) radiation, is a primary concern in dermatology and cosmetics. nih.gov To study the efficacy of anti-photoaging compounds like this compound, researchers utilize UV-induced damage models in both in vitro and ex vivo settings. researchgate.net These models aim to replicate the key molecular and cellular events that occur in sun-damaged skin. nih.gov

In these models, skin cells (keratinocytes, fibroblasts) or skin explants are exposed to a controlled dose of UV radiation, typically UVB or a combination of UVA and UVB. nih.govresearchgate.net This exposure triggers a cascade of damaging events, including the generation of reactive oxygen species (ROS), DNA damage, and the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and other extracellular matrix components. nih.gov

This compound can be applied before or after UV exposure to assess its protective or reparative capabilities. Key research findings in related studies on collagen-derived peptides have shown they can mitigate UV damage. For instance, studies have demonstrated that certain hydroxyproline-containing dipeptides can suppress the UV-induced expression of MMPs and reduce intracellular ROS in keratinocytes. nih.govresearchgate.net Similarly, animal studies have shown that oral administration of hydroxyproline and related dipeptides can help restore the damaged dermal layer in UV-irradiated mice. koreascience.krresearchgate.netsemanticscholar.org These findings provide a strong basis for investigating this compound's potential to counteract the signs of photoaging.

Table 4: Detailed Research Findings on the Effect of Collagen-Derived Peptides in UV-Damage Models

Model SystemStressorTreatmentKey FindingReference Compound
Human Epidermal KeratinocytesUVB IrradiationCyclo(X-Hyp)Significantly decreased intracellular ROS generation.Hydroxyproline-containing cyclic dipeptides nih.govresearchgate.net
Human Epidermal KeratinocytesUVB IrradiationCyclo(X-Hyp)Suppressed activation of inflammatory pathways (NF-κB, MAPKs).Hydroxyproline-containing cyclic dipeptides nih.govresearchgate.net
Human Epidermal KeratinocytesUVB IrradiationCyclo(X-Hyp)Inhibited the increase in MMP-2 and MMP-9.Hydroxyproline-containing cyclic dipeptides nih.govresearchgate.net
Hairless Mouse SkinChronic UV IrradiationOral Hydroxyproline & Pro-HypMaintained skin barrier function and reduced skin thickening.Hydroxyproline, Pro-Hyp dipeptide koreascience.krresearchgate.netsemanticscholar.org
Hairless Mouse SkinChronic UV IrradiationOral Hydroxyproline & Pro-HypAided in the recovery of the damaged stratum corneum and dermal layer.Hydroxyproline, Pro-Hyp dipeptide koreascience.krresearchgate.net

Inflammatory Stimuli Models for Anti-Inflammatory Mechanism Investigations

Chronic inflammation is a key driver of skin aging and various dermatological conditions. Investigating the anti-inflammatory potential of compounds like this compound requires models that can simulate an inflammatory state in skin cells or tissue. nih.gov These models typically involve the application of a known inflammatory stimulus to trigger a measurable inflammatory response.

A common in vitro approach is to treat cultures of skin fibroblasts or keratinocytes with agents like lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov LPS stimulation activates inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, leading to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govnih.gov

To investigate the anti-inflammatory mechanisms of this compound, the compound would be co-incubated with the cells and the inflammatory stimulus. The efficacy of the compound is then determined by its ability to suppress the inflammatory cascade. Research on related molecules provides a basis for this investigation. For example, hydrolyzed collagen has been shown to inhibit LPS-induced production of IL-1β, IL-6, and TNF-α in skin cells. nih.gov Other studies have demonstrated that hydroxyproline can attenuate the activation of the NF-κB pathway. nih.gov These models allow for a detailed examination of how this compound might modulate key inflammatory mediators and signaling pathways. mdpi.com

Table 5: Inflammatory Markers for Assessing the Anti-Inflammatory Effects of this compound

CategoryMarkerMethod of DetectionExpected Effect of an Anti-Inflammatory Compound
Pro-Inflammatory Cytokines TNF-α, IL-6, IL-8ELISA, qPCRReduction in secretion and gene expression.
Inflammatory Enzymes Cyclooxygenase-2 (COX-2)Western Blot, qPCRDownregulation of protein and gene expression.
Signaling Pathways NF-κB Activation (p65 phosphorylation)Western Blot, Reporter AssaysInhibition of phosphorylation and transcriptional activity. nih.gov
Signaling Pathways MAP Kinase Activation (p38, JNK)Western BlotReduction in phosphorylation of key pathway proteins.
Reactive Species Nitric Oxide (NO) ProductionGriess AssayDecrease in the production of inflammatory mediators.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating this compound from biological samples and accurately measuring its concentration. The selection of a specific technique is contingent on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of this compound. A validated HPLC method ensures accuracy, precision, and reliability of the analytical results.

Method Development: The development of an HPLC method for this compound would typically involve a reverse-phase approach, given the molecule's amphipathic nature, combining a polar hydroxyproline head with a long, nonpolar palmitoyl (B13399708) tail. A C18 column is often the stationary phase of choice for such analyses. nih.gov The mobile phase would likely consist of a gradient mixture of an aqueous solvent (like water with an acid modifier such as formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. mendelnet.cz

Since this compound lacks a strong chromophore for UV detection, derivatization is a common strategy. ui.ac.id Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to attach a fluorescent tag to the molecule, enabling highly sensitive detection with a fluorescence detector (FLD). innovareacademics.inresearchgate.net

Validation: Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose. Key validation parameters, as outlined by international guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ui.ac.idresearchgate.net Linearity is assessed by analyzing a series of standards across a range of concentrations, with a correlation coefficient (r²) close to 0.999 being desirable. ui.ac.id Accuracy is determined by spike-recovery experiments, while precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically below 15%. nih.gov

ParameterTypical Specification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection Fluorescence (Ex: 255 nm, Em: 320 nm) post-derivatization
LOD ~0.3-1.0 ng/mL
LOQ ~1.0-3.0 ng/mL
Linearity (r²) >0.999

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Metabolite Profiling

For unambiguous identification and highly sensitive quantification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. sciex.com This technique combines the separation power of LC with the specificity and sensitivity of mass spectrometry.

Compound Identification: LC-MS/MS confirms the identity of this compound by measuring its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern. nih.gov Electrospray ionization (ESI) is a common ionization source for such molecules, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺. sielc.com

Metabolite Profiling: This powerful technique is also instrumental in studying the metabolic fate of this compound in biological systems. mdpi.com Potential metabolic pathways include the enzymatic hydrolysis of the amide bond, yielding hydroxyproline and palmitic acid. LC-MS/MS can be configured to monitor for these and other potential metabolites simultaneously. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection and quantification of the parent compound and its metabolites, even in complex matrices like plasma or tissue homogenates. sciex.com

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
This compound 370.386.1 (immonium ion)
Hydroxyproline 132.186.1
Palmitic Acid 257.2257.2 (as [M-H]⁻)

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Moiety Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the specific analysis of the lipid component of this compound. This is particularly useful for confirming the identity and purity of the C16:0 acyl chain.

The analysis requires a hydrolysis step to cleave the amide bond and liberate the free palmitic acid. nih.gov The fatty acid is then derivatized, for example, by methylation to form fatty acid methyl esters (FAMEs) or by silylation, to increase its volatility for GC analysis. nih.govresearchgate.net The derivatized sample is injected into the GC, where it is separated from other components on a capillary column (e.g., DB-5ms). nih.gov The mass spectrometer then detects the compound, providing a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification of the palmitate moiety. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Interaction Studies

Spectroscopic techniques provide invaluable information about the three-dimensional structure of this compound and its non-covalent interactions with other molecules in a biological context.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed atomic-level structure and conformation of molecules in solution. nih.gov

Structural Elucidation: One-dimensional (1D) ¹H and ¹³C NMR spectra can confirm the covalent structure of this compound by identifying the chemical environments of all hydrogen and carbon atoms in the molecule.

Conformational Analysis: Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to determine the spatial proximity of protons, providing insights into the molecule's preferred three-dimensional shape or conformation. nih.gov This is particularly important for understanding the orientation of the hydroxyproline ring relative to the palmitoyl chain. consensus.app The presence of cis and trans conformers about the amide bond, a known phenomenon in proline-containing molecules, can also be investigated using dynamic NMR experiments at different temperatures. mdpi.com

Binding Analysis: NMR is also highly effective for studying how this compound interacts with biological targets, such as proteins or lipid membranes. Chemical shift perturbation (CSP) studies, where the NMR spectrum of the molecule is monitored upon the addition of a binding partner, can identify the specific parts of the molecule involved in the interaction.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations and Molecular Interactions within Biological Matrices

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups within a molecule and are sensitive to changes in molecular structure and environment. researchgate.nettaylorfrancis.com

Functional Group Analysis: The IR and Raman spectra of this compound are characterized by specific vibrational bands corresponding to its functional groups. Key bands include:

Amide I (C=O stretch): around 1630-1650 cm⁻¹

Amide II (N-H bend and C-N stretch): around 1540-1560 cm⁻¹

O-H stretch (hydroxyl group): a broad band around 3300-3500 cm⁻¹

C-H stretches (palmitoyl chain): sharp bands in the 2850-2960 cm⁻¹ region

COO⁻ stretch (carboxylate): around 1410 cm⁻¹ researchgate.net

Interaction Studies: When this compound integrates into biological matrices, such as the lipid bilayers of the stratum corneum, changes in the positions and shapes of these vibrational bands can be observed. For instance, shifts in the amide I and II bands can indicate new hydrogen bonding interactions. Changes in the C-H stretching vibrations of the palmitoyl chain can provide information about the conformational order and packing of the lipid tail within a membrane environment. These techniques are valuable for probing how the molecule orients and interacts within complex biological structures without the need for labels.

An in-depth analysis of this compound in biological contexts necessitates a suite of advanced analytical and imaging techniques to elucidate its molecular characteristics, cellular localization, and interaction with tissue microenvironments.

Theoretical and Computational Studies on Hydroxyproline Palmitamide

Molecular Dynamics Simulations for Understanding Lipid Bilayer Integration and Membrane Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govuni-miskolc.hu This technique is particularly valuable for understanding how amphiphilic molecules like Hydroxyproline (B1673980) Palmitamide, which possesses both a hydrophilic (hydroxyproline headgroup) and a hydrophobic (palmitoyl tail) part, interact with and integrate into cell membranes. nih.gov By simulating the molecule within a model lipid bilayer, researchers can observe its orientation, depth of insertion, and effect on membrane properties. acs.org

While direct MD studies on Hydroxyproline Palmitamide are not extensively published, the methodology can be understood from simulations of structurally similar molecules, such as ceramides (B1148491), which are also key components of the skin's lipid matrix. hw.ac.uk MD simulations of ceramides in lipid bilayers have revealed critical information about their role in membrane structure and barrier function. acs.org These studies show how the ceramide's headgroup engages in hydrogen bonding with neighboring lipids and water molecules, while its acyl chains align with those of the surrounding phospholipids (B1166683). acs.org

For this compound, MD simulations could elucidate several key aspects:

Integration Depth and Orientation: Simulations would predict the most stable position of the molecule within the lipid bilayer, showing how the polar hydroxyproline group orients towards the aqueous phase and the palmitoyl (B13399708) tail embeds within the hydrophobic core.

Effect on Membrane Properties: The introduction of this compound can alter the properties of the membrane. Simulations can quantify changes in membrane thickness, lipid packing, and the order parameters of the lipid tails, which are measures of the conformational freedom of the acyl chains. acs.org

Hydrogen Bonding Networks: The hydroxyl and amide groups of this compound are capable of forming hydrogen bonds. MD simulations can map the intricate network of these bonds between the molecule, surrounding lipids, and water, which is crucial for the stability and barrier function of the membrane. researchgate.net

These simulations provide an atomic-level view that complements experimental data, helping to build a comprehensive model of how this compound functions within a biological membrane context. hw.ac.uk

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.goveurekaselect.com Computational chemistry offers a suite of tools to perform SAR analyses, enabling the rational design of new molecules with improved properties.

A key application of computational SAR is the identification of potential protein targets with which a molecule might interact. For this compound, which is structurally similar to signaling lipids like ceramides, it is plausible that it interacts with specific protein binding pockets to exert its biological effects. Computational methods such as molecular docking and pharmacophore modeling are used to predict these interactions.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. A library of known protein structures can be screened to identify those that can accommodate this compound in a low-energy binding pose. The scoring functions used in docking estimate the binding affinity, helping to rank potential targets.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for molecular recognition at a binding site. A pharmacophore model for this compound could be built and used to search databases of protein structures to find binding sites with complementary features.

Recent advancements in deep learning and machine learning have led to the development of sophisticated models for predicting peptide and small molecule binding sites on protein surfaces with high accuracy. nih.govnih.govbiorxiv.org These methods often use features derived from protein sequence and structure, sometimes enhanced with evolutionary information, to identify potential interaction hotspots. nih.gov

The table below illustrates a hypothetical output from a virtual screening campaign to identify potential protein targets for this compound, ranked by docking score.

Protein TargetDocking Score (kcal/mol)Key Interacting Residues (Predicted)Potential Biological Pathway
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)-9.8Tyr314, His440, Leu465Lipid Metabolism, Inflammation
Fatty Acid Amide Hydrolase (FAAH)-9.2Ser241, Ile238, Met191Endocannabinoid Signaling
Ceramide Kinase-8.7Asp93, Arg19, Gly23Sphingolipid Metabolism
Transient Receptor Potential Vanilloid 1 (TRPV1)-8.5Arg557, Tyr511, Ser512Sensory Perception, Inflammation

Note: This table contains hypothetical data for illustrative purposes.

Once an understanding of the SAR is established, computational methods can be used to design and screen for new analogues with potentially enhanced activity, selectivity, or improved physicochemical properties.

De Novo Design: This approach involves building novel molecules from scratch, often within the constraints of a known binding site. mdpi.comrsc.org Algorithms piece together molecular fragments to generate structures that are predicted to have high affinity for the target. This method can lead to the discovery of entirely new chemical scaffolds. youtube.com

Virtual Screening: This is a high-throughput computational technique where large libraries of existing chemical compounds are screened against a protein target to identify potential "hits". youtube.com Virtual screening can be ligand-based, searching for molecules similar to a known active compound, or structure-based, using docking to assess the binding of library compounds to the target's active site.

For this compound, these techniques could be used to explore modifications to both the hydroxyproline headgroup and the palmitoyl tail. For instance, virtual screening could identify analogues with different acyl chain lengths or levels of saturation, while de novo design could propose novel polar headgroups to improve binding affinity or solubility.

Computational Modeling of Biotransformation Pathways and Metabolite Predictions

Understanding the metabolic fate of a compound is crucial. Computational (in silico) methods for metabolism prediction have become valuable tools for identifying potential metabolites early in the discovery process. These tools use two main approaches:

Knowledge-Based Systems: These systems rely on databases of known biotransformation reactions. They apply a set of rules derived from experimental metabolic data to a query molecule to predict likely metabolic reactions, such as oxidation, hydrolysis, or conjugation.

Machine Learning Models: With the growth of metabolic data, machine learning and deep learning models are being trained to predict sites of metabolism (SOMs) on a molecule. oup.comnih.gov These models learn the relationships between a molecule's structural features and its likelihood of being modified by metabolic enzymes, such as the Cytochrome P450 (CYP) superfamily.

For this compound, these models could predict several potential biotransformation pathways. The palmitoyl chain could undergo omega (ω) or ω-1 hydroxylation, followed by further oxidation. The amide bond could be susceptible to hydrolysis, separating the fatty acid from the hydroxyproline amino acid. The table below outlines some predicted metabolites.

Parent CompoundPredicted BiotransformationPredicted Metabolite
This compoundAmide HydrolysisPalmitic Acid + Hydroxyproline
This compoundω-Hydroxylation16-Hydroxy-palmitoyl Hydroxyproline
This compoundβ-Oxidation (of Palmitoyl chain)Myristoyl Hydroxyproline

Note: This table contains predicted data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) for Predictive Efficacy and Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgmdpi.com A QSAR model takes the form of an equation where biological activity is a function of physicochemical or structural descriptors. researchgate.net

To build a QSAR model for this compound analogues, a dataset of structurally related molecules with experimentally measured biological activity (e.g., anti-inflammatory efficacy) would be required. The process involves several steps:

Data Collection: A set of this compound analogues with their corresponding activity values is assembled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a model is created that best correlates the descriptors with the observed activity. nih.govfrontiersin.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

A hypothetical QSAR model for a series of lipoamino acids might look like this:

log(1/IC50) = 0.45 * ClogP - 0.12 * TPSA + 0.08 * Num_HDonors + 2.15

Where:

log(1/IC50) is the biological activity.

ClogP is the calculated logarithm of the partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

Num_HDonors is the number of hydrogen bond donors.

The table below shows a hypothetical dataset that could be used to generate such a model.

CompoundAcyl Chain Lengthlog(1/IC50)ClogPTPSA (Ų)Num_HDonors
Analogue 1124.84.175.33
Analogue 2145.25.075.33
This compound165.55.975.33
Analogue 4185.76.875.33
Analogue 5 (modified headgroup)165.15.885.14

Note: This table contains hypothetical data for illustrative purposes.

Such a validated QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts, and can provide mechanistic insights by revealing which molecular properties are most important for activity. uestc.edu.cn

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing hydroxyproline palmitamide, and how can reproducibility be ensured across laboratories?

  • Methodological Answer : Synthesis typically involves coupling hydroxyproline with palmitic acid derivatives via carbodiimide-mediated amidation. Key steps include:

  • Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Characterization via 1H^1H-NMR (δ 0.88 ppm for palmitoyl CH3_3, δ 4.3–4.5 ppm for hydroxyproline backbone) and LC-MS (theoretical [M+H]+^+: 398.3) .
  • Reproducibility requires strict control of reaction stoichiometry (1:1.2 molar ratio), inert atmosphere, and documentation of solvent purity (e.g., anhydrous DMF) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) and MRM transitions (398.3 → 132.1 for quantification). Validate with spiked plasma samples (recovery >85%, RSD <10%) .
  • HPLC-UV : Less sensitive but cost-effective; optimize at λ = 210 nm with a runtime of 20 minutes .
  • Cross-validate results using orthogonal methods (e.g., isotopic dilution) to address matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., anti-inflammatory vs. pro-inflammatory effects)?

  • Methodological Answer :

  • Conduct a systematic review using PRISMA guidelines to assess bias in existing studies (e.g., dosage ranges, cell lines, animal models) .
  • Design head-to-head experiments under standardized conditions:
  • In vitro : Compare TNF-α suppression in RAW264.7 macrophages (1–50 µM doses) vs. IL-6 induction in THP-1 monocytes .
  • In vivo : Use murine collagen-induced arthritis models with blinded histopathological scoring .
  • Apply meta-regression to identify confounding variables (e.g., solvent used, purity thresholds >98%) .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in lipid metabolism?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on HepG2 cells treated with 10 µM this compound (vs. vehicle). Focus on PPAR-γ and SREBP-1c pathways .
  • Metabolomics : Use 13C^{13}C-labeled palmitate tracers to track incorporation into lipid droplets via MALDI-TOF imaging .
  • Knockout models : CRISPR-Cas9-generated PPAR-γ/^{-/-} mice to isolate target specificity .
  • Statistical power: ≥6 biological replicates per group; ANOVA with Tukey’s post hoc test .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate membrane permeability using CHARMM36 force fields (logP ≈ 3.5) .
  • QSAR : Train models on curated datasets (e.g., ChEMBL) to predict bioavailability (%F >50%) and CYP3A4 inhibition risks .
  • PBPK modeling : Integrate in vitro clearance data (human hepatocytes) with GastroPlus® to forecast human dose-response curves .

Research Design & Validation

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • Methodological Answer :

  • Apply PICO :
  • Population : Specific cell lines (e.g., HaCaT keratinocytes).
  • Intervention : Dose-range finding (1–100 µM).
  • Comparison : Positive controls (e.g., dexamethasone).
  • Outcome : IC50_{50} for cytokine suppression .
  • FINER criteria : Ensure feasibility (institutional lipidomics facilities), novelty (uncharted signaling crosstalk), and relevance (implications for metabolic syndrome) .

Q. What steps are critical for validating this compound’s safety profile in preclinical studies?

  • Methodological Answer :

  • Acute toxicity : OECD 423 guidelines in Sprague-Dawley rats (2000 mg/kg single dose; 14-day observation) .
  • Genotoxicity : Ames test (TA98, TA100 strains) with/without metabolic activation .
  • Cardiotoxicity : hERG channel inhibition assays (IC50_{50} >30 µM acceptable) .
  • Data transparency: Upload raw datasets to repositories like Figshare with DOI links .

Data Management & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Implement QC/QA protocols :
  • 1H^1H-NMR purity thresholds (>95%) .
  • Residual solvent analysis via GC-MS (DMF <500 ppm) .
  • Use centralized synthesis hubs to minimize inter-lab variability .
  • Document deviations in supplementary materials (e.g., lot numbers, storage conditions) .

Q. What strategies enhance the reproducibility of this compound’s bioactivity assays?

  • Methodological Answer :

  • Blinded experiments : Separate compound preparation and data analysis teams .
  • Positive/negative controls : Include reference compounds (e.g., palmitic acid) in every assay plate .
  • Inter-lab validation : Distribute aliquots to ≥3 independent labs for cross-verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.